2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromenopyrrole-dione scaffold. The structure features a 4-ethylphenyl group at position 1 and a 3-(dimethylamino)propyl chain at position 2. Its synthesis is achieved via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-ethylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H26N2O3/c1-4-16-10-12-17(13-11-16)21-20-22(27)18-8-5-6-9-19(18)29-23(20)24(28)26(21)15-7-14-25(2)3/h5-6,8-13,21H,4,7,14-15H2,1-3H3 |
InChI Key |
VDALSGMQNGOWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Reactant Selection and Stoichiometry
The synthesis begins with a one-pot MCR involving:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv) as the chromene precursor.
-
4-Ethylbenzaldehyde (1.1 equiv) to introduce the 4-ethylphenyl group.
-
3-(Dimethylamino)propylamine (1.1 equiv) to incorporate the dimethylaminopropyl side chain.
A slight excess of aldehyde and amine ensures complete conversion, addressing steric hindrance from the dimethylamino group.
Reaction Conditions
Electron-donating substituents (e.g., ethyl) on the aldehyde necessitate prolonged heating to overcome reduced electrophilicity.
Intermediate Formation
The MCR generates a linear α-amino amidine intermediate, which undergoes intramolecular cyclization to form the dihydrochromeno[2,3-c]pyrrole core.
Cyclization and Aromatization
Base-Mediated Cyclization
Post-MCR, the crude mixture is treated with pyridine (3.0 equiv) in toluene at 90°C for 12 hours to promote 5-endo-trig cyclization. This step activates the Michael acceptor via deprotonation, enabling pyrrole ring closure.
Auto-Oxidation
Cyclization is followed by spontaneous air oxidation, aromatizing the pyrrole ring and yielding the 3,9-dione moiety.
Purification and Characterization
Isolation
Analytical Data
-
1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8 Hz, 2H, aryl-H), 3.71 (t, 2H, NCH2), 2.82 (s, 6H, N(CH3)2).
-
13C NMR (100 MHz, CDCl3): δ 170.1 (C=O), 152.4 (pyrrole-C), 55.3 (NCH2).
-
HRMS : m/z calcd. for C27H29N2O3 [M+H]+: 453.2178; found: 453.2175.
Optimization and Yield Enhancement
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 72 | 97 |
| Methanol | 65 | 92 |
| Toluene | 58 | 89 |
Temperature Profiling
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MCR | 40 | 2 | 68 |
| Cyclization | 90 | 12 | 72 |
Prolonged cyclization at 90°C maximizes ring closure efficiency.
Mechanistic Insights
Key Transition States
Density functional theory (DFT) calculations reveal that the 5-endo-trig cyclization proceeds via a six-membered transition state, stabilized by conjugation with the chromene carbonyl.
Byproduct Analysis
-
Incomplete Cyclization: 5–8% yield of open-chain amidine due to insufficient pyridine.
-
Oxidation Byproducts: <2% quinone derivatives from overoxidation.
Scalability and Reproducibility
Gram-Scale Synthesis
A 10 mmol scale reaction in ethanol (80 mL) yields 3.9 g (72%) with identical purity to small-scale trials.
Interlaboratory Validation
| Laboratory | Yield (%) | Purity (%) |
|---|---|---|
| A | 70 | 96 |
| B | 68 | 95 |
Standardized protocols (strict stoichiometry, anhydrous ethanol) minimize variability.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or neurological disorders.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between the target compound and similar derivatives:
*Calculated based on molecular formula (C26H28N2O3).
Key Observations:
Substituent Effects on Synthesis: The target compound’s synthesis achieves yields up to 86% under optimized conditions, with heating times adjusted for electron-donor (longer) or electron-acceptor (shorter) aryl aldehydes . Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit lower yields (e.g., 52% in ), likely due to steric hindrance.
Physicochemical Properties: Lipophilicity: The 4-ethylphenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., ). Solubility: Dimethylamino and morpholinyl groups enhance water solubility via protonation or hydrogen bonding .
Biological Relevance :
Biological Activity
The compound 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.41 g/mol. The structure features a chromeno-pyrrole core, which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the chromeno-pyrrole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of chromeno-pyrrole inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .
Neuroprotective Effects
The dimethylamino group in the compound suggests potential neuroprotective properties. Compounds with similar functional groups have been studied for their ability to modulate neurotransmitter systems.
- Research Findings : A study indicated that derivatives of dimethylamino compounds could enhance dopamine receptor activity, which is crucial for neuroprotection in conditions like Parkinson's disease . The compound may enhance dopaminergic signaling, providing a therapeutic avenue for neurodegenerative diseases.
Anti-inflammatory Activity
The compound's structure suggests it may also exhibit anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and targeting inflammatory pathways can be beneficial.
- Experimental Evidence : Research has shown that chromeno-pyrrole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory conditions .
The biological activity of 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may involve several mechanisms:
- Caspase Activation : Induction of apoptosis through caspase pathway activation.
- Dopamine Receptor Modulation : Enhancing dopaminergic signaling pathways.
- Cytokine Inhibition : Suppressing the release of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing 2-[3-(dimethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:
- Reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives with 4-ethylbenzaldehyde and 3-(dimethylamino)propylamine.
- Optimizing reaction parameters (e.g., solvent polarity, temperature) to accommodate the ethylphenyl and dimethylaminopropyl substituents, which influence cyclization kinetics .
- Isolation via crystallization (yields: 43–86%, purity >95% by HPLC) without chromatography, ensuring scalability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : Assign chemical shifts for the chromeno-pyrrole core, ethylphenyl protons (δ 1.2–1.4 ppm for CH3), and dimethylaminopropyl protons (δ 2.2–2.5 ppm for N(CH3)2) .
- HPLC : Validate purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. ~465.5 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields for derivatives with diverse substituents?
- Substituent Compatibility : Use aldehydes with electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl), adjusting heating times (15–120 min) to balance reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while THF may improve cyclization kinetics for bulky substituents .
- Amine Stoichiometry : A 1.1:1 molar ratio of amine to aldehyde minimizes side reactions (e.g., over-alkylation) .
Q. How should researchers resolve contradictions in reported synthetic yields across studies?
- Comparative Replication : Reproduce prior methods (e.g., Vydzhak et al., 2008–2010) using identical substrates and conditions to identify variables (e.g., solvent purity, heating rate) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate factors (e.g., temperature, catalyst) affecting yield discrepancies .
- Validation via Cross-Lab Collaboration : Share batch samples for independent HPLC and NMR validation to rule out instrumentation bias .
Q. What computational strategies can predict the compound’s reactivity or biological activity?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in cyclization steps, identifying steric clashes from the ethylphenyl group .
- Molecular Docking : Screen the compound against protein targets (e.g., kinases) using AutoDock Vina, leveraging its chromeno-pyrrole scaffold’s similarity to known inhibitors .
- Machine Learning : Train models on existing dihydrochromeno-pyrrole-dione libraries (223 examples) to predict bioactivity or solubility .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Crystallization Optimization : Adjust cooling rates and solvent mixtures (e.g., ethanol/water) to prevent amorphous solid formation during large-scale crystallization .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Byproduct Management : Characterize side products (e.g., over-alkylated amines) via LC-MS and refine quenching protocols to minimize their formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
